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Compound of Interest

Compound Name: MPX-007

Cat. No.: B609315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MPX-007, a potent and selective

negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA)

receptors. Given the critical role of these receptors in synaptic plasticity and their implication in

various neurological disorders, MPX-007 presents a valuable pharmacological tool for research

and potential therapeutic development.

Chemical Structure and Properties
MPX-007, with the IUPAC name 5-(((3,4-difluorophenyl)sulfonamido)methyl)-6-methyl-N-((2-

methylthiazol-5-yl)methyl)pyrazine-2-carboxamide, is a pyrazine-containing compound.[1] Its

chemical formula is C18H17F2N5O3S2, and it has a molecular weight of 453.48 g/mol .[1] The

structure of MPX-007 is an evolution of the TCN-201 scaffold, featuring a methyl group on the

pyrazine nucleus which contributes to its enhanced potency.[2]

Chemical Structures of TCN-201, MPX-004, and MPX-007

Caption: Chemical structures of TCN-201, MPX-004, and MPX-007.

Mechanism of Action: Negative Allosteric
Modulation of GluN2A
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MPX-007 exerts its inhibitory effect on NMDA receptors through a mechanism of negative

allosteric modulation, specifically targeting receptors that incorporate the GluN2A subunit.[2][3]

Unlike competitive antagonists that directly block the agonist binding site, MPX-007 binds to a

distinct allosteric site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).

This binding event stabilizes the apo (unbound) state of the GluN1 LBD, thereby reducing the

affinity of the receptor for its co-agonist, glycine. This allosteric inhibition of glycine binding

ultimately leads to a decrease in receptor activation and subsequent ion flux.

The following diagram illustrates the proposed signaling pathway for MPX-007's inhibitory

action on GluN2A-containing NMDA receptors.
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Caption: Signaling pathway of MPX-007 at the GluN2A-NMDA receptor.

Potency and Selectivity: A Quantitative Overview
MPX-007 demonstrates high potency for GluN2A-containing NMDA receptors. The inhibitory

concentration (IC50) values vary slightly depending on the experimental system.
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Experimental
System

Receptor Subtype MPX-007 IC50 Reference

HEK cells (Ca2+

influx)
GluN2A 27 nM

Xenopus oocytes

(electrophysiology)
GluN2A 143 ± 10 nM

MPX-007 exhibits significant selectivity for the GluN2A subunit over other GluN2 subunits.

While highly selective, at higher concentrations, some activity at GluN2B-containing receptors

has been observed.

Receptor Subtype Inhibition by MPX-007 Reference

GluN2B

Weak, concentration-

dependent inhibition (~30% at

10 µM)

GluN2C Ineffective at 10 µM

GluN2D No inhibitory effect

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are summaries of the key experimental protocols used to characterize MPX-007.

HEK Cell-Based Calcium Influx Assay
This high-throughput assay is used to determine the potency of compounds that modulate

NMDA receptor activity by measuring changes in intracellular calcium concentration.

Methodology:

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and

co-transfected with plasmids encoding the human GluN1 and GluN2A subunits.
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Cell Plating: Transfected cells are plated into 384-well microplates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

Compound Application: A range of concentrations of MPX-007 is added to the wells.

Receptor Stimulation: Cells are stimulated with a fixed concentration of glutamate and

glycine (e.g., 3 µM each) to activate the NMDA receptors.

Fluorescence Measurement: Changes in intracellular calcium are measured using a

fluorescence plate reader.

Data Analysis: The fluorescence signal is used to calculate the percent inhibition of the

NMDA receptor response at each concentration of MPX-007, and the IC50 value is

determined by fitting the data to a concentration-response curve.

The following diagram outlines the workflow for the HEK cell calcium influx assay.
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Caption: Workflow for the HEK cell-based calcium influx assay.
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Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This electrophysiological technique allows for the direct measurement of ion channel currents

in a heterologous expression system.

Methodology:

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and desired

GluN2 subunits.

Incubation: Injected oocytes are incubated to allow for receptor expression.

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled

with two microelectrodes (one for voltage clamping and one for current recording). The

oocyte is continuously perfused with a recording solution.

Compound and Agonist Application: A baseline current is established, and then solutions

containing agonists (glutamate and glycine) with or without various concentrations of MPX-
007 are perfused over the oocyte.

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to

determine the inhibitory effect of MPX-007 and calculate the IC50.

Whole-Cell Patch-Clamp in Primary Neurons
This technique is used to study the effects of MPX-007 on native NMDA receptors in a more

physiologically relevant context.

Methodology:

Primary Neuron Culture: Pyramidal neurons are isolated from the cortex or hippocampus of

embryonic or neonatal rats and cultured.

Patch-Clamp Recording: A glass micropipette forms a high-resistance (gigaohm) seal with

the membrane of a single neuron. The membrane patch is then ruptured to allow for whole-
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cell recording.

Current Measurement: The neuron is voltage-clamped, and currents evoked by the

application of NMDA and glycine are recorded.

Compound Application: MPX-007 is applied to the bath to determine its effect on the NMDA-

evoked currents.

Data Analysis: The reduction in current amplitude in the presence of MPX-007 is quantified.

Field Excitatory Postsynaptic Potential (fEPSP)
Recording in Hippocampal Slices
This ex vivo method assesses the impact of MPX-007 on synaptic transmission in a preserved

neural circuit.

Methodology:

Slice Preparation: Acute hippocampal slices are prepared from rodent brains.

Recording Setup: Slices are maintained in an interface or submerged recording chamber

continuously perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is

placed to activate presynaptic fibers, and a recording electrode is positioned to measure the

fEPSP in the dendritic field.

Baseline Recording: Stable baseline fEPSPs are recorded in response to stimulation.

Compound Perfusion: MPX-007 is added to the aCSF and perfused over the slice.

Data Analysis: The change in the NMDA receptor-mediated component of the fEPSP is

measured and quantified to determine the inhibitory effect of MPX-007 on synaptic

transmission.

Conclusion
MPX-007 is a well-characterized, potent, and selective negative allosteric modulator of

GluN2A-containing NMDA receptors. Its distinct mechanism of action and pharmacological

profile make it an invaluable tool for dissecting the physiological and pathological roles of this
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specific NMDA receptor subtype. The detailed experimental protocols provided herein offer a

foundation for further investigation into the therapeutic potential of targeting GluN2A-mediated

neurotransmission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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